molecular formula C11H9N5O B3156475 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one CAS No. 830338-71-1

5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one

Cat. No.: B3156475
CAS No.: 830338-71-1
M. Wt: 227.22 g/mol
InChI Key: RSZCHXFOGPIDEX-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and a triazolopyrimidinone core

Mechanism of Action

Pharmacokinetics

A related compound, ew-7197, showed an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml in rats . These properties could potentially be similar for 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . This compound influences cell signaling pathways by inhibiting CDK2, leading to the accumulation of cells in the G1 phase of the cell cycle. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis . The compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, forming stable complexes that inhibit the enzyme’s kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. The compound also induces apoptosis by activating caspases, a family of proteases involved in programmed cell death . Furthermore, it modulates gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the kidneys . The compound’s metabolism affects its bioavailability and half-life, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters, including P-glycoprotein, which affects its cellular uptake and efflux . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by nuclear localization signals and post-translational modifications that direct the compound to the nucleus . Within the nucleus, it modulates gene expression and chromatin structure, contributing to its antiproliferative and pro-apoptotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves multiple steps, starting with the reaction of pyridin-3-ylamine with appropriate reagents to form the triazolopyrimidinone core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with careful control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Comparison with Similar Compounds

  • 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid

  • N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-c)pyridin-3-yl)-acetamide

  • (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives

Uniqueness: 5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one stands out due to its unique structural features, which may confer distinct chemical and biological properties compared to similar compounds

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7-5-9(17)16-11(13-7)14-10(15-16)8-3-2-4-12-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZCHXFOGPIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350078
Record name STK588873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830338-71-1
Record name STK588873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one
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5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one
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5-Methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1h)-one

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